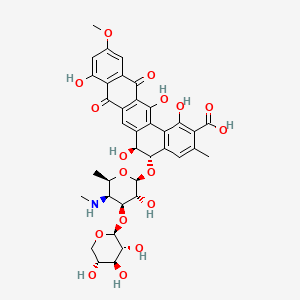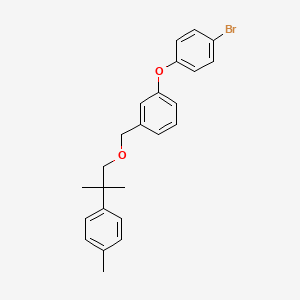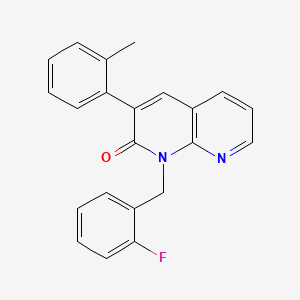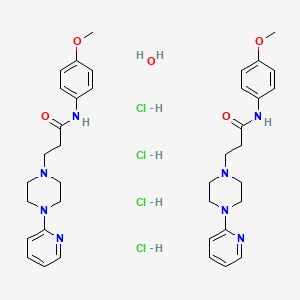
4-Thiazolemethanamine, N-(2-methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Platinum(II) iodide can be synthesized through the direct reaction of platinum metal with iodine. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
Pt+I2→PtI2
This method involves heating platinum and iodine in a sealed tube to prevent the escape of iodine vapors .
Industrial Production Methods
In industrial settings, the production of platinum(II) iodide may involve more sophisticated techniques to ensure high purity and yield. One common method is the reaction of platinum(IV) chloride with potassium iodide in an aqueous solution, followed by the reduction of the resulting platinum(IV) iodide to platinum(II) iodide:
PtCl4+4KI→PtI4+4KCl
PtI4→PtI2+I2
This method allows for better control over the reaction conditions and the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II) iodide undergoes various chemical reactions, including:
Oxidation: PTI-2 can be oxidized to form platinum(IV) iodide.
Reduction: It can be reduced back to platinum metal.
Substitution: PTI-2 can undergo substitution reactions with ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or bromine can be used to oxidize PTI-2.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used in substitution reactions under mild conditions
Major Products Formed
Oxidation: Platinum(IV) iodide (PtI₄)
Reduction: Platinum metal (Pt)
Substitution: Complexes such as cis-[Pt(NH₃)₂I₂] or cis-[Pt(PR₃)₂I₂]
Wissenschaftliche Forschungsanwendungen
Platinum(II) iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of platinum(II) iodide involves its interaction with biological molecules. PTI-2 can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is similar to that of cisplatin, a well-known platinum-based anticancer drug . Additionally, PTI-2 can interact with proteins, altering their structure and function, which contributes to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin (cis-[PtCl₂(NH₃)₂]): A widely used platinum-based anticancer drug.
Carboplatin (cis-[Pt(CBDCA)(NH₃)₂]): A second-generation platinum drug with reduced side effects.
Oxaliplatin (cis-[Pt(DACH)(oxalate)]): A third-generation platinum drug used in colorectal cancer treatment.
Uniqueness of PTI-2
Platinum(II) iodide is unique due to its iodide ligands, which confer distinct chemical properties compared to other platinum-based compounds. PTI-2 exhibits higher reactivity towards certain biological molecules, making it a promising candidate for overcoming resistance to traditional platinum drugs .
Eigenschaften
CAS-Nummer |
1400742-45-1 |
|---|---|
Molekularformel |
C23H33N3OS |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C23H33N3OS/c1-5-6-9-12-26-16-21(20-10-7-8-11-22(20)26)23-24-19(17-28-23)15-25(18(2)3)13-14-27-4/h7-8,10-11,16-18H,5-6,9,12-15H2,1-4H3 |
InChI-Schlüssel |
PSAKYYVEVVAWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CCOC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


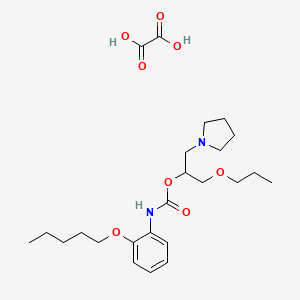

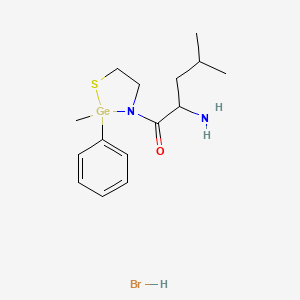
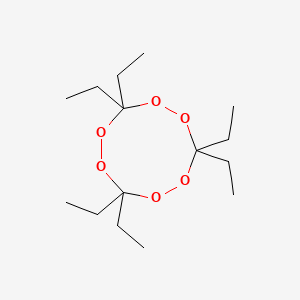
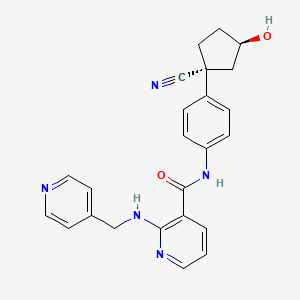
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)


